3-(2-Methylcyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylcyclopropyl)propanoic acid is an organic compound characterized by a cyclopropyl ring substituted with a methyl group at the second position and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor followed by functional group transformations to introduce the propanoic acid moiety. For example, starting from 2-methylcyclopropylmethanol, oxidation to the corresponding aldehyde followed by a Grignard reaction with ethyl magnesium bromide and subsequent oxidation can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
3-(2-Methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The cyclopropyl ring and propanoic acid moiety play crucial roles in its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclopropylmethanol
- 2-Methylcyclopropylamine
- Cyclopropylpropanoic acid
Uniqueness
3-(2-Methylcyclopropyl)propanoic acid is unique due to the presence of both a cyclopropyl ring and a propanoic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(2-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
YJGQHNPVLUMHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.